molecular formula C6H12O4 B024345 Tyvelose CAS No. 5658-12-8

Tyvelose

货号: B024345
CAS 编号: 5658-12-8
分子量: 148.16 g/mol
InChI 键: FDWRIIDFYSUTDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 泰维洛斯的生物合成涉及一系列酶促反应。 其中一种关键酶是 CDP-泰维洛斯 2-差向异构酶,它催化 CDP-D-巴拉托斯转化为 CDP-D-泰维洛斯 . 反应条件通常包括 NAD+ 作为辅助因子,在 pH 9.5 和 70°C 的温度下观察到最佳活性 .

工业生产方法: 由于泰维洛斯稀有且具有特殊的生物来源,其工业生产尚未广泛建立。它可以在实验室环境中使用自然产生这种糖的细菌培养物合成。 该过程涉及从细菌脂多糖中提取和纯化糖 .

化学反应分析

反应类型: 泰维洛斯会发生各种化学反应,包括氧化、还原和取代。 主要的反应之一是糖核苷酸的差向异构化,这是单糖结构单元结构多样化的核心 .

常用试剂和条件: 与泰维洛斯反应中使用的常用试剂包括胞苷二磷酸 (CDP)、葡萄糖-1-磷酸和镁 CTP。 反应通常在受控的 pH 和温度条件下进行,以确保最佳的酶活性 .

主要生成物: 与泰维洛斯反应产生的主要产物包括 CDP-D-葡萄糖和 CDP-D-甘露糖。 这些产物是细菌多糖生物合成的中间体 .

科学研究应用

Immunological Applications

Tyvelose plays a crucial role in the immune response against certain pathogens. Research has demonstrated that antibodies specific to this compound can significantly inhibit the invasion of epithelial cells by the larvae of Trichinella spiralis. In vitro studies showed that these antibodies could either exclude larvae from cells or encumber them within the cell monolayers, thereby preventing tissue damage and infection progression. The protective efficacy of these antibodies was found to vary among different monoclonal antibodies (MAbs), with specific MAbs demonstrating superior protective capabilities (e.g., MAb 18H) compared to others (e.g., MAb 9D) .

Case Study: Antibody Efficacy Against T. spiralis

Monoclonal Antibody Protective Efficacy Mechanism of Action
MAb 18HHighExcludes larvae from cells
MAb 9EModerateEncumbers larvae within cells
MAb 9DLowReduces larval migration but does not prevent damage

Enzymatic Applications

The enzymatic utility of this compound is primarily observed through its involvement in sugar nucleotide metabolism. A notable enzyme, CDP-tyvelose 2-epimerase (TyvE), catalyzes the conversion of CDP-d-glucose to CDP-tyvelose. This enzyme has been shown to exhibit promiscuity in substrate specificity, allowing it to catalyze C-2 epimerization across various nucleotide-activated sugars such as UDP and GDP .

Enzyme Characteristics

Enzyme Source Organism Function
CDP-tyvelose 2-epimerase (TyvE)Thermodesulfatator atlanticusCatalyzes C-2 epimerization in sugar nucleotides

This discovery opens avenues for utilizing TyvE-like enzymes in synthetic biology and carbohydrate engineering, facilitating the creation of diverse glycosylated compounds essential for various biochemical applications.

Biosynthetic Pathways

The biosynthesis of this compound is significant for understanding its role in bacterial pathogenicity. For instance, Salmonella typhi utilizes CDP-tyvelose in constructing its O-antigen polysaccharides, which are critical for evading host immune responses .

Biosynthetic Pathway Overview

Step Substrate Product
Conversion of d-glucoseCDP-d-glucoseCDP-tyvelose
EpimerizationCDP-d-glucoseCDP-tyvelose

This pathway highlights the importance of this compound in microbial virulence and suggests potential targets for antimicrobial strategies.

Future Directions and Therapeutic Potential

Given its multifaceted roles in immunity and enzymatic processes, this compound may have therapeutic implications, particularly in vaccine development against pathogens like Trichinella spiralis and Salmonella. The ability to harness this compound-specific antibodies could lead to novel immunotherapeutics that enhance host defenses against infections.

相似化合物的比较

泰维洛斯类似于其他 3,6-二脱氧己糖,如阿贝糖和巴拉托斯。 这些糖共享一个共同的结构基序,但在它们的特定官能团和生物学作用方面有所不同 . 泰维洛斯在特定整合到某些致病菌的 O 抗原中是独一无二的,这使其与其他类似化合物区别开来 .

类似化合物列表:
  • 阿贝糖
  • 巴拉托斯
  • 阿斯卡里糖

泰维洛斯在细菌致病性中的独特作用及其特定的酶促合成途径使其成为微生物学和生物化学研究中极具吸引力的化合物。

常见问题

Basic Research Questions

Q. What are the optimal analytical methods for detecting and quantifying tyvelose in bacterial O-antigens?

  • Methodological Answer : this compound can be identified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, 1H^1H-NMR detects this compound-specific proton resonances (e.g., H3 signals at δ2.05 and 1.8), while FAB-MS and MALDI-TOF MS confirm molecular masses of this compound-containing oligosaccharides (e.g., m/z 1241.3 for nonglucosylated units) . Structural validation requires cross-referencing with methylation analysis and genetic data (e.g., rfbE mutations in Salmonella Paratyphi A) .

Q. How does this compound contribute to the structural integrity of bacterial lipopolysaccharides (LPS)?

  • Methodological Answer : this compound is a branched 3,6-dideoxyhexose residue in O-antigen repeats, α-(1,3)-linked to D-mannose. Its presence stabilizes the O-antigen backbone (e.g., in Salmonella Typhi) and influences antigenic epitopes. Comparative studies using isogenic mutants (e.g., fepE-deficient strains) reveal that this compound-deficient LPS lacks natural IgM binding, confirming its role in immune evasion .

Q. What experimental models are suitable for studying this compound biosynthesis in vitro?

  • Methodological Answer : Genetic knockout strains (e.g., wbaK mutants in Salmonella group E) paired with HPLC-based sugar analysis can track this compound production. In vitro enzymatic assays using purified WbaK acetyltransferase verify this compound modification steps .

Advanced Research Questions

Q. How can contradictory data on this compound’s immunogenicity be resolved across studies?

  • Methodological Answer : Discrepancies often arise from variations in O-antigen chain length or glycosylation patterns. For example, S. Paratyphi A’s paratose (vs. This compound in S. Typhi) alters antibody binding. To resolve contradictions, use standardized LPS extraction protocols, validate findings with orthogonal methods (e.g., ELISA for antibody binding and NMR for structural confirmation), and compare isogenic strains .

Q. What genetic and regulatory mechanisms control this compound biosynthesis in Gram-negative bacteria?

  • Methodological Answer : this compound synthesis involves the rfb gene cluster (e.g., rfbE for CDP-tyvelose formation). Transcriptomic profiling (RNA-seq) under different growth conditions and CRISPR-interference (CRISPRi) can identify regulatory elements. For instance, rfbE inactivation in S. Paratyphi A abolishes this compound, confirming its biosynthetic role .

Q. How do this compound modifications influence host-pathogen interactions at the molecular level?

  • Methodological Answer : Use polarized epithelial cell models or murine infection studies with this compound-deficient mutants. Flow cytometry and confocal microscopy can quantify bacterial adherence and phagocytosis rates. Complement activation assays (e.g., C3b deposition) link this compound-mediated immune evasion to reduced opsonization .

Q. What computational tools are effective for predicting this compound-protein interactions?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) with this compound-containing LPS and host receptors (e.g., TLR4/MD-2 complex) can predict binding affinities. Validate predictions via surface plasmon resonance (SPR) to measure kinetic constants .

Q. Methodological Considerations

Q. How can researchers ensure reproducibility in this compound characterization studies?

  • Guidelines :

  • Sample Preparation : Standardize LPS extraction protocols (e.g., hot phenol-water method) to minimize batch variability .
  • Instrument Calibration : Use internal standards (e.g., deuterated solvents in NMR) and reference strains (e.g., S. Typhi ATCC 19430) for cross-lab validation .
  • Data Reporting : Adhere to EQUATOR Network guidelines (e.g., STROBE for observational studies) to document analytical parameters .

Q. What strategies mitigate challenges in synthesizing this compound analogs for functional studies?

  • Approach : Chemoenzymatic synthesis using recombinant glycosyltransferases (e.g., WbaP) ensures stereochemical accuracy. Confirm product purity via 13C^13C-NMR and ion mobility spectrometry .

Q. Tables

Analytical Technique Application to this compound Research Key Parameters
NMR SpectroscopyStructural elucidation of O-antigen repeats1H^1H- and 13C^13C-chemical shifts
MALDI-TOF MSMolecular mass determination of LPS fragmentsm/z values (e.g., 1241.3 for structure I)
CRISPR-Cas9 EditingFunctional validation of rfb cluster genesKnockout efficiency (%)

属性

CAS 编号

5658-12-8

分子式

C6H12O4

分子量

148.16 g/mol

IUPAC 名称

6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3

InChI 键

FDWRIIDFYSUTDP-UHFFFAOYSA-N

SMILES

CC(C(CC(C=O)O)O)O

手性 SMILES

C[C@@H]1[C@H](C[C@@H](C(O1)O)O)O

规范 SMILES

CC1C(C(CC(O1)O)O)O

外观

Assay:≥95%A crystalline solid

同义词

3,6-Dideoxy-D-arabino-hexose;  3,6-Dideoxy-D-mannose;  D-Tyvelose; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。